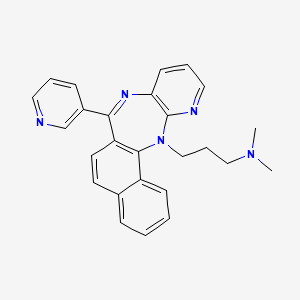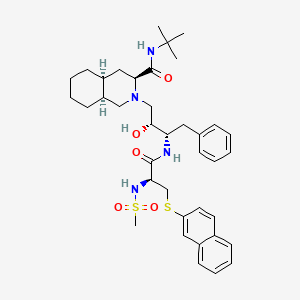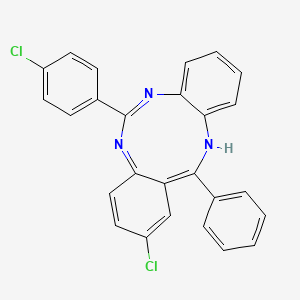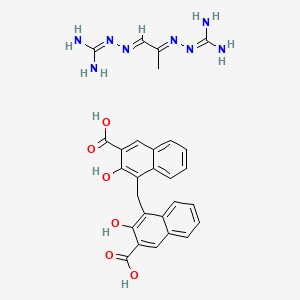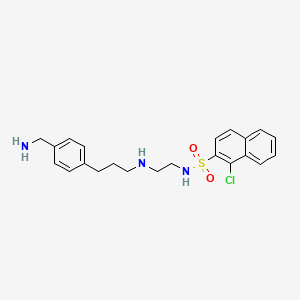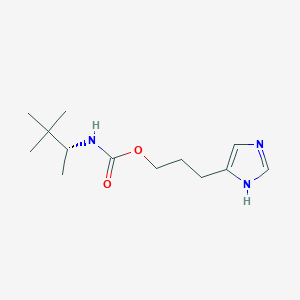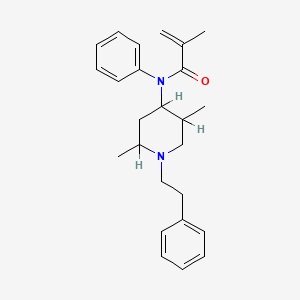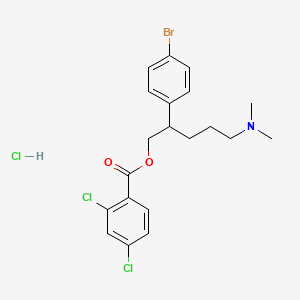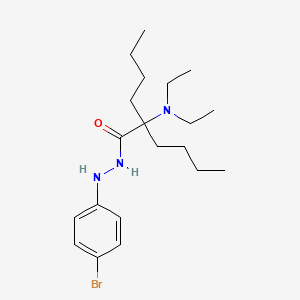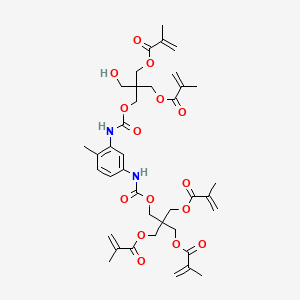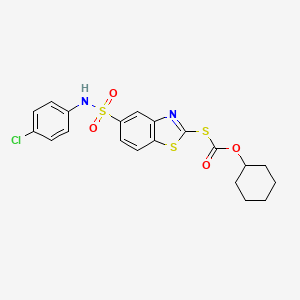
S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring, a sulphonyl group, and a thiocarbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate typically involves the reaction of 5-((p-Chloroanilino)sulphonyl)benzothiazole with cyclohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbonate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiocarbonate group.
Reduction: Reduction reactions may target the sulphonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In industrial applications, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism by which S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exerts its effects is largely dependent on its interaction with molecular targets. The sulphonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzothiazole ring may facilitate binding to specific proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-methyl thiocarbonate
- S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-ethyl thiocarbonate
Comparison: Compared to its analogs, S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exhibits unique properties due to the presence of the cyclohexyl group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where its analogs may not be as effective.
Eigenschaften
CAS-Nummer |
94213-18-0 |
|---|---|
Molekularformel |
C20H19ClN2O4S3 |
Molekulargewicht |
483.0 g/mol |
IUPAC-Name |
cyclohexyl [5-[(4-chlorophenyl)sulfamoyl]-1,3-benzothiazol-2-yl]sulfanylformate |
InChI |
InChI=1S/C20H19ClN2O4S3/c21-13-6-8-14(9-7-13)23-30(25,26)16-10-11-18-17(12-16)22-19(28-18)29-20(24)27-15-4-2-1-3-5-15/h6-12,15,23H,1-5H2 |
InChI-Schlüssel |
WKRUUBJGVXQZJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)SC2=NC3=C(S2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


